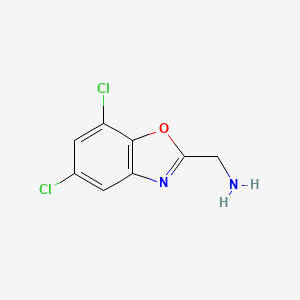

5,7-Dichlorobenzoxazole-2-methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2N2O |

|---|---|

Molecular Weight |

217.05 g/mol |

IUPAC Name |

(5,7-dichloro-1,3-benzoxazol-2-yl)methanamine |

InChI |

InChI=1S/C8H6Cl2N2O/c9-4-1-5(10)8-6(2-4)12-7(3-11)13-8/h1-2H,3,11H2 |

InChI Key |

PYKXHIALRDSNTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)CN)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dichlorobenzoxazole 2 Methanamine

Retrosynthetic Analysis and Strategic Disconnections for 5,7-Dichlorobenzoxazole-2-methanamine

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, this process involves several key disconnections that simplify the complex structure into manageable precursors.

Approaches to the Dichlorobenzoxazole Core Structure

The primary disconnection of the target molecule breaks the benzoxazole (B165842) ring system. The most logical disconnections are the C-O and C-N bonds that form the oxazole (B20620) part of the scaffold. This approach leads back to a key intermediate: 2-amino-4,6-dichlorophenol (B1218851). This precursor contains the pre-installed aromatic core with the correct regiochemistry for the chlorine and hydroxyl/amino groups, which are essential for the subsequent cyclization step. The remainder of the molecule, the C2-methanamine fragment, can be envisioned as originating from a two-carbon electrophile capable of reacting with both the phenolic oxygen and the aniline (B41778) nitrogen.

Strategies for Regioselective Introduction of Chlorine Substituents at Positions 5 and 7

The synthesis of the crucial 2-amino-4,6-dichlorophenol intermediate is a critical step that defines the position of the chlorine atoms in the final product. A common and effective strategy begins with the nitration of a dichlorophenol or chlorination of a nitrophenol.

One established route involves the reduction of 2,4-dichloro-6-nitrophenol. google.com This starting material can be reduced to the corresponding aminophenol using various methods, including catalytic hydrogenation or chemical reducing agents like sodium bisulfite. google.comchemicalbook.com For instance, a method utilizing a Ni-B/SiO2 amorphous catalyst has been developed for this transformation, which proceeds under relatively mild hydrogen pressure. google.com

Another approach starts from p-nitroaniline, which undergoes chlorination to yield 2,6-dichloro-4-nitroaniline. patsnap.com This is followed by a diazonium hydrolysis reaction to replace the amino group with a hydroxyl group, and finally, a reduction of the nitro group to furnish the desired 2-amino-4,6-dichlorophenol. patsnap.com

Methodologies for Stereoselective and Regioselective Functionalization at the 2-Position with a Methanamine Moiety

The introduction of the methanamine group at the 2-position requires a synthon that can provide a carbon atom and a nitrogen atom. A retrosynthetic disconnection of the C2-methanamine bond points to a 2-(chloromethyl) or 2-(hydroxymethyl)-5,7-dichlorobenzoxazole intermediate. This intermediate could then be converted to the final product via nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent.

Alternatively, and more directly, the C2-methanamine moiety can be installed during the ring-forming cyclization step. This involves the condensation of 2-amino-4,6-dichlorophenol with a glycine (B1666218) derivative. To prevent unwanted side reactions, the amino group of the glycine synthon must be protected. Suitable synthons include N-protected amino acids (e.g., N-Boc-glycine or N-Cbz-glycine) or N-protected aminoacetonitrile. The use of a protected glycine equivalent ensures that the cyclization occurs regioselectively to form the desired 2-substituted benzoxazole. The final step would then be the removal of the protecting group to reveal the primary amine of the methanamine moiety.

Classical and Modern Synthetic Routes towards this compound

The synthesis of benzoxazoles is a well-established area of organic chemistry, with numerous methods available for the construction of the heterocyclic ring. nih.gov These methods can be adapted for the specific synthesis of the target molecule.

Cyclization Reactions for Benzoxazole Ring Formation

The cornerstone of the synthesis is the cyclization reaction that forms the benzoxazole ring. The most common and direct method involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. nih.gov This reaction typically requires high temperatures or the use of a dehydrating agent or catalyst to facilitate the intramolecular cyclization of the intermediate amide.

Modern variations of this reaction employ various catalysts to achieve higher yields and milder reaction conditions. For instance, reactions can be catalyzed by acids or transition metals. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can be tailored to the specific substrates being used.

The direct synthesis of this compound can be achieved through the condensation of 2-amino-4,6-dichlorophenol with a suitable two-carbon synthon that carries a protected amine.

A plausible route involves the reaction of 2-amino-4,6-dichlorophenol with an N-protected glycine, such as N-tert-butoxycarbonylglycine (Boc-glycine). The reaction would proceed through the formation of an amide intermediate, followed by an acid-catalyzed cyclization and dehydration to form the benzoxazole ring. The final step would be the deprotection of the Boc group under acidic conditions to yield the target this compound.

The synthesis of the key precursor, 2-amino-4,6-dichlorophenol, is well-documented. chemicalbook.com A common laboratory-scale preparation involves the reduction of 2,4-dichloro-6-nitrophenol. chemicalbook.com

| Starting Material | Key Transformation | Reagents | Reference |

|---|---|---|---|

| 2,4-dichloro-6-nitrophenol | Nitro group reduction | Sodium bisulfite in ethanol/water | chemicalbook.com |

| 2,4-dichloro-6-nitrophenol | Catalytic hydrogenation | H₂, Ni-B/SiO₂ amorphous catalyst | google.com |

| p-Nitroaniline | Chlorination, Diazonium hydrolysis, Reduction | 1. Cl₂ 2. NaNO₂, H₂SO₄ 3. H₂/catalyst | patsnap.com |

The table above summarizes various methods for the synthesis of the key intermediate, 2-amino-4,6-dichlorophenol, highlighting the different starting materials and the key chemical transformations involved.

Introduction of Dichloro Substituents to the Benzoxazole Scaffold

The precise placement of two chlorine atoms at the 5- and 7-positions of the benzoxazole ring is a critical step. This can be achieved either by direct halogenation of a pre-formed benzoxazole or, more commonly and with greater control of regiochemistry, by starting with a precursor that already contains the desired dichlorination pattern.

The direct chlorination of an unsubstituted benzoxazole ring is a feasible but potentially complex strategy due to challenges in controlling the position and number of chlorine atoms added. The reactivity of the benzene (B151609) portion of the scaffold can lead to a mixture of chlorinated products. However, specific conditions can favor certain isomers. For example, patents have described procedures where the use of an excess of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅), on benzoxazolone can lead preferentially to dichlorinated products, such as 2,6-dichlorobenzoxazole (B51379). google.com Achieving the specific 5,7-dichloro pattern via this method is challenging and not commonly reported, as it would require directing groups or highly specific reaction conditions to overcome the inherent regioselectivity of the benzoxazole ring.

A more direct and regiochemically unambiguous route to 5,7-dichlorobenzoxazole (B11723433) involves starting the synthesis with a phenol (B47542) that already bears the desired chlorine atoms. The key precursor for this strategy is 2-amino-4,6-dichlorophenol. chemicalbook.com This starting material ensures that the chlorine atoms are correctly positioned from the outset, avoiding issues with regioselectivity during the cyclization or subsequent steps.

A well-documented application of this strategy is the synthesis of 5,7-dichloro-1,3-benzoxazole-2-thiol. In this reaction, 2-amino-4,6-dichlorophenol is treated with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH). researchgate.netrsc.org This one-pot reaction proceeds to form the desired 5,7-dichlorinated benzoxazole core with a thiol group at the 2-position, which serves as a versatile handle for further functionalization. researchgate.netrsc.org

| Precursor | Reagents | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-dichlorophenol | Carbon disulfide (CS₂), Potassium hydroxide (KOH) | Ethanol (EtOH) | Reflux | 5,7-Dichloro-1,3-benzoxazole-2-thiol | chemicalbook.comresearchgate.netrsc.org |

Formation and Functionalization of the 2-Methanamine Side Chain

The final stage in the synthesis of this compound is the introduction of the aminomethyl (-CH₂NH₂) group at the 2-position of the heterocyclic core. Direct C-H aminomethylation at this position is not typically feasible. Therefore, the strategy involves installing a suitable functional group at the 2-position, which can then be converted into the desired methanamine side chain.

While a direct one-step aminomethylation, such as a Mannich reaction, is common for electron-rich aromatic systems, the C2 position of benzoxazole lacks the requisite active hydrogen for this transformation. Instead, a multi-step "aminomethylation" sequence is employed, starting from a functionalized precursor like 2-chloro-5,7-dichlorobenzoxazole. This intermediate can be synthesized from the corresponding 5,7-dichlorobenzoxazol-2-one.

A plausible synthetic sequence would be:

Halomethylation: Conversion of a 2-methyl-5,7-dichlorobenzoxazole to a 2-(chloromethyl) or 2-(bromomethyl) derivative.

Nucleophilic Substitution: Subsequent reaction of the halomethyl intermediate with an amine source. To achieve the primary amine of the target compound, a protected amine equivalent like potassium phthalimide (B116566) is often used (a Gabriel synthesis).

Deprotection: The final step involves the removal of the protecting group (e.g., via hydrazinolysis of the phthalimide) to liberate the free primary amine, yielding this compound.

This sequence represents a standard, reliable method for installing an aminomethyl group onto a heterocyclic core when direct methods are not applicable.

Derivatization of 2-Substituted Benzoxazoles (e.g., from 2-halomethyl or 2-formyl benzoxazole intermediates)

The synthesis of this compound can be effectively achieved through the derivatization of pre-formed 2-substituted 5,7-dichlorobenzoxazole intermediates. Two primary pathways involve the use of 2-(halomethyl)-5,7-dichlorobenzoxazole and 5,7-dichlorobenzoxazole-2-carbaldehyde as starting materials. These methods allow for the late-stage introduction of the key methanamine functional group.

From 2-(Halomethyl)-5,7-dichlorobenzoxazole Intermediates:

A common and reliable method to convert a primary alkyl halide into a primary amine is the Gabriel Synthesis . wikipedia.org This reaction avoids the common issue of over-alkylation to secondary and tertiary amines that can occur with direct amination using ammonia. libretexts.org

The process begins with the N-alkylation of potassium phthalimide with the 2-(halomethyl)-5,7-dichlorobenzoxazole intermediate. In this step, the phthalimide anion acts as an ammonia surrogate (H₂N⁻), performing a nucleophilic substitution (SN2) reaction on the alkyl halide. wikipedia.orglibretexts.orgmasterorganicchemistry.com The resulting N-alkylphthalimide is a stable intermediate that does not undergo further alkylation. masterorganicchemistry.com The final step involves the liberation of the primary amine. This is typically achieved by reacting the intermediate with hydrazine (B178648) (N₂H₂) in a process known as the Ing–Manske procedure. wikipedia.org This step cleaves the phthalimide group, yielding the desired this compound and a phthalhydrazide (B32825) precipitate. wikipedia.orgjk-sci.com

General Reaction Steps for Gabriel Synthesis:

From 5,7-Dichlorobenzoxazole-2-carbaldehyde Intermediates:

An alternative route starts with the corresponding 2-formyl benzoxazole derivative. Reductive amination is a highly effective method for converting aldehydes into amines. beilstein-journals.org This two-step, one-pot process involves the initial formation of an imine by reacting the aldehyde with an amine source (like ammonia), followed by the reduction of the imine to the target amine. beilstein-journals.org

For the synthesis of a primary amine, the reaction between 5,7-dichlorobenzoxazole-2-carbaldehyde and ammonia would first yield an intermediate imine. This imine is then reduced in situ to form this compound. A variety of reducing agents can be employed, with a key requirement being their ability to selectively reduce the C=N bond of the imine without affecting the C=O bond of the starting aldehyde. beilstein-journals.org While modified borohydrides like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common, greener alternatives using reagents like zinc powder in aqueous media have also been developed. beilstein-journals.org

General Reaction Steps for Reductive Amination:

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, using recyclable catalysts, and improving energy efficiency. While the following examples pertain to the general synthesis of the benzoxazole core, these principles are directly applicable to the manufacturing of this compound.

Utilization of Solvent-Free or Aqueous Reaction Media

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). The synthesis of the benzoxazole ring system, typically formed by the condensation of a 2-aminophenol with a carbonyl compound, has been successfully adapted to solvent-free ("neat") conditions or conducted in water, a benign solvent.

Solvent-free reactions often proceed at elevated temperatures or with mechanical grinding, using only the reactants and a catalyst. This approach simplifies work-up procedures, reduces waste, and eliminates the environmental and safety hazards associated with organic solvents. For instance, the condensation of 2-aminophenols and aldehydes can be performed under solvent-free conditions using a catalytic amount of a reusable catalyst, leading to high yields of the desired benzoxazole.

Similarly, performing the synthesis in water offers significant environmental benefits. An efficient method for the one-step synthesis of benzoxazole-2-thiols has been described using water as the solvent. Such aqueous methods provide a facile and convenient route to potentially bioactive compounds while adhering to green chemistry principles.

Development and Application of Recyclable Catalytic Systems (e.g., Metal-catalyzed, Organocatalytic, Nanocatalysis, Ionic Liquids)

The development of heterogeneous and recyclable catalysts is crucial for sustainable chemical synthesis. These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost.

Metal-catalyzed Systems: Heterogeneous metal catalysts, particularly those based on nanoparticles, have been developed for benzoxazole synthesis. For example, magnetically separable copper(II) ferrite (B1171679) nanoparticles serve as a recyclable catalyst for the cyclization of N-(2-halophenyl)benzamides. These nanocatalysts can be recovered using an external magnet and reused multiple times without a significant drop in activity.

Organocatalytic Systems: Organocatalysis avoids the use of potentially toxic and expensive heavy metals. Enolate-mediated organocatalytic cycloadditions have been developed for the synthesis of complex benzoxazole-containing molecules. These metal-free methods offer high chemo- and regioselectivity under mild, ambient conditions.

Nanocatalysis: Nanocatalysts offer advantages such as high surface area, enhanced reactivity, and ease of separation. Magnetic nanoparticles functionalized with a solid acid catalyst (e.g., Fe₃O₄@SiO₂-SO₃H) have been employed for the solvent-free synthesis of 2-arylbenzoxazoles. These catalysts are easily separated by an external magnet and can be reused without significant loss of catalytic activity, making the process environmentally friendly and economical.

Ionic Liquids: Ionic liquids (ILs) are considered green alternatives to volatile organic solvents due to their low vapor pressure and high thermal stability. They can also function as recyclable catalysts. Brønsted acidic ionic liquids, sometimes immobilized on a solid support to form a gel, have been used as efficient and reusable heterogeneous catalysts for the synthesis of benzoxazoles under solvent-free conditions. The catalyst can be recovered by simple filtration or centrifugation and reused for several cycles with minimal loss of activity.

| Catalyst Type | Example Catalyst | Key Advantages | Reaction Conditions | Reusability |

|---|---|---|---|---|

| Nanocatalysis (Metal) | Fe₃O₄@SiO₂-SO₃H | Magnetically separable, solvent-free | 50°C, solvent-free | Recycled several times without loss of activity |

| Ionic Liquid | Brønsted Acidic Ionic Liquid (BAIL) Gel | Heterogeneous, solvent-free | 130°C, solvent-free | Recovered and reused for at least 5 runs |

| Ionic Liquid | [BPy]I (1-butylpyridinium iodide) | Metal-free, mild conditions | Room temperature | Recycled for at least 4 runs |

Microwave-Assisted and Other Energy-Efficient Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) is an energy-efficient technique that can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. The direct coupling of carboxylic acids with 2-aminophenol to form 2-substituted benzoxazoles has been achieved under solvent- and catalyst-free conditions using microwave irradiation. Reactions that would take many hours under conventional reflux are often completed in a matter of minutes.

This technique has been applied to various benzoxazole syntheses, including condensations of 2-aminophenols with aldehydes. The use of microwave irradiation under solvent-free conditions represents a practical, environmentally friendly, and economically attractive protocol.

| Reactants | Conditions | Reaction Time | Yield |

|---|---|---|---|

| 2-Aminophenol + Carboxylic Acids | Microwave, Solvent-free, Catalyst-free | 20 minutes | Good yields |

| 2-Amino-4-methylphenol + Aromatic Aldehydes | Microwave, Iodine (oxidant), Solvent-free | Not specified | 67-90% |

| 2-Aminophenol + Isothiocyanate | Microwave, H₂O₂ (oxidant), Ethanol | < 5 minutes | Up to 96% |

Advanced Structural Characterization and Spectroscopic Analysis of 5,7 Dichlorobenzoxazole 2 Methanamine

Spectroscopic Fingerprinting for Elucidation of 5,7-Dichlorobenzoxazole-2-methanamine

The precise structural elucidation of novel organic compounds is paramount in the field of chemical research and development. For the compound this compound, a comprehensive spectroscopic approach is necessary to unequivocally determine its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, offers a detailed "fingerprint" of the molecule. This section delves into the theoretical application and expected outcomes of these advanced analytical methods for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, valuable insights into connectivity and spatial relationships can be obtained.

Proton NMR (¹H NMR) for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would likely show two singlets, or two doublets with a small meta-coupling constant, corresponding to the protons at positions 4 and 6 of the benzoxazole (B165842) ring. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet for the methylene (B1212753) protons (CH₂) and a broad singlet for the amine (NH₂) protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the heterocyclic ring system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H (Position 4) | 7.3-7.6 | s or d |

| Ar-H (Position 6) | 7.3-7.6 | s or d |

| -CH₂- | 4.0-4.5 | s |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the eight carbon atoms of the benzoxazole ring system and one for the methylene carbon. The chemical shifts would be influenced by the hybridization of the carbon atoms and the presence of electronegative atoms like chlorine, oxygen, and nitrogen. The quaternary carbons of the benzoxazole ring, particularly those bonded to chlorine, would appear at characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 160-165 |

| C4 | 120-125 |

| C5 | 125-130 |

| C6 | 115-120 |

| C7 | 130-135 |

| C3a | 140-145 |

| C7a | 145-150 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Couplings

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, it could confirm the meta-coupling between the aromatic protons at positions 4 and 6, if present.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for the protonated aromatic carbons and the methylene group by linking them to their attached protons.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, C=N and C=C stretching of the benzoxazole ring, and C-Cl stretching.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300-3500 (two bands) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=N Stretch (oxazole ring) | 1630-1680 |

| C=C Stretch (aromatic ring) | 1450-1600 |

| C-O-C Stretch (oxazole ring) | 1000-1300 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion of this compound, which can be used to confirm its molecular formula (C₈H₆Cl₂N₂O). The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms. The fragmentation pattern observed in the mass spectrum can provide further structural information. Expected fragmentation pathways would involve the loss of the aminomethyl group and cleavage of the benzoxazole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | 216 (with characteristic isotopic pattern for 2 Cl atoms) |

| [M+H]⁺ | 217 (with characteristic isotopic pattern for 2 Cl atoms) |

By integrating the data from these complementary spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Computational Chemistry and Theoretical Studies of 5,7 Dichlorobenzoxazole 2 Methanamine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic and Structural Insights

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the properties of molecular systems. nih.gov By approximating the many-body electronic Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules like benzoxazole (B165842) derivatives. nih.gov Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-31G* or 6-311++G(d,p) are frequently employed to calculate a wide array of molecular properties, including optimized geometries, electronic orbitals, and vibrational frequencies. researchgate.net These calculations are crucial for building a comprehensive theoretical understanding of 5,7-Dichlorobenzoxazole-2-methanamine.

Before electronic properties can be accurately predicted, the molecule's most stable three-dimensional structure must be determined through geometric optimization. This process computationally finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, the core benzoxazole ring is expected to be largely planar, but the methanamine substituent (-CH₂-NH₂) at the 2-position introduces conformational flexibility due to the rotation around the C-C and C-N single bonds.

A comprehensive conformational analysis is therefore essential to identify the global minimum energy conformer. This involves systematically rotating the flexible bonds and performing energy calculations for each resulting structure. The most stable conformer is the one with the lowest energy, and its optimized geometric parameters (bond lengths and angles) provide the foundation for all subsequent electronic structure analyses. Studies on similar benzoxazole structures confirm that DFT calculations can predict these parameters with high accuracy, showing good agreement with experimental data where available. semanticscholar.org

Table 1: Predicted Geometric Parameters for the Optimized Structure of a Representative Benzoxazole Derivative Note: This data is representative of typical benzoxazole structures calculated using DFT methods and is intended for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| C=N (oxazole) | 1.38 Å | |

| C-O (oxazole) | 1.36 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (side chain) | 1.51 Å | |

| C-N (side chain) | 1.47 Å | |

| Bond Angle | Cl-C-C | 119.5° |

| C-N-C (oxazole) | 105.0° | |

| C-O-C (oxazole) | 108.0° | |

| H-N-H (amine) | 107.0° |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzoxazole ring system. The LUMO, conversely, would likely be delocalized across the entire molecule, including the electron-withdrawing chloro substituents. The energy gap for similar benzoxazole derivatives has been calculated to be in a range that indicates significant chemical reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for a Representative Chloro-Substituted Benzoxazole Note: Values are illustrative and based on DFT calculations reported for analogous structures.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. asianpubs.org The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution on each atom and the nature of intramolecular bonding and interactions. scirp.org It goes beyond simple atomic charges by analyzing interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, significant E(2) values are expected for interactions involving the lone pairs of the oxygen and nitrogen atoms (donors) and the antibonding π* orbitals of the aromatic system (acceptors). These hyperconjugative interactions lead to electron delocalization, which is a key factor in the stabilization of the molecule. The analysis also yields natural atomic charges, which provide a more chemically intuitive picture of the electron distribution than other methods like Mulliken population analysis.

Table 3: Representative Natural Bond Orbital (NBO) Analysis Results Note: This table presents hypothetical but chemically reasonable data for illustrative purposes.

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Lone Pair Delocalization | LP (O) | π* (C=N) | ~25.0 |

| LP (N, ring) | π* (C=C) | ~30.5 | |

| LP (N, amine) | σ* (C-H) | ~5.2 | |

| LP (Cl) | σ* (C-C) | ~3.1 |

Computational methods are highly effective at predicting spectroscopic properties. Theoretical vibrational spectra (FT-IR and Raman) can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield harmonic vibrational frequencies that, when appropriately scaled, show excellent agreement with experimental data. researchgate.net For this compound, characteristic vibrational modes would include C-Cl stretching, N-H bending and stretching from the amine group, C=N and C-O stretching within the oxazole (B20620) ring, and various aromatic C-H and C=C vibrations. conicet.gov.armdpi.com

Electronic absorption spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The calculated wavelengths of maximum absorption (λmax) and their corresponding oscillator strengths can predict the appearance of the UV-Vis spectrum, typically dominated by π → π* and n → π* transitions within the conjugated benzoxazole system.

Table 4: Predicted Key Vibrational Frequencies and Electronic Transitions Note: Data is representative and based on computational studies of similar substituted benzoxazoles.

| Spectroscopic Property | Feature | Predicted Wavenumber / Wavelength |

| Vibrational (IR) | N-H Stretch (amine) | ~3400-3500 cm⁻¹ |

| C=N Stretch (oxazole) | ~1630-1650 cm⁻¹ | |

| C-O Stretch (oxazole) | ~1250-1270 cm⁻¹ | |

| C-Cl Stretch | ~700-750 cm⁻¹ | |

| Electronic (UV-Vis) | λmax (π → π* transition) | ~300-320 nm |

Detailed Electronic Structure Analysis

Molecular Modeling and Simulation Approaches

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. The presence of a flexible methanamine side chain in this compound means that it can adopt multiple conformations. Understanding the conformational space and the relative energies of these conformers is essential.

A systematic conformational search would reveal various low-energy structures. The primary dihedral angle determining the conformation is the one involving the benzoxazole ring and the aminomethyl group. By rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated. This analysis would likely identify several local and global energy minima, corresponding to the most stable conformations of the molecule. These stable conformers would be characterized by specific intramolecular interactions, such as hydrogen bonding or steric repulsion, that influence their relative stability.

The properties of a molecule can be significantly altered by its environment, particularly by the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), are employed in computational chemistry to simulate the effects of a solvent on a solute molecule.

For this compound, moving from a non-polar to a polar solvent would be expected to have several consequences:

Molecular Geometry: In a polar solvent, conformations with a larger dipole moment are likely to be stabilized. This could lead to a shift in the population of conformers compared to the gas phase, potentially favoring a more extended conformation of the methanamine side chain.

Electronic Properties: The electronic properties are also sensitive to the solvent environment. Generally, an increase in solvent polarity leads to a stabilization of both the HOMO and LUMO energy levels, though not necessarily to the same extent. This differential stabilization can result in a change in the HOMO-LUMO gap, which in turn affects the molecule's reactivity and spectral properties. The dipole moment of the molecule is also expected to increase in a polar solvent due to the polarization of its electron density by the solvent's reaction field.

The hypothetical data in the table below illustrates the expected trend of solvent effects on key properties of this compound.

Table 2: Hypothetical Solvent Effects on the Properties of this compound

| Property | Gas Phase | Non-Polar Solvent (e.g., Toluene) | Polar Solvent (e.g., Water) |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 7.30 | 7.25 | 7.10 |

| Dipole Moment (Debye) | 3.5 | 3.8 | 4.5 |

| Most Stable Conformer | Folded | Folded | Extended |

Reactivity and Derivatization Pathways of 5,7 Dichlorobenzoxazole 2 Methanamine

Functional Group Transformations of the Methanamine Moiety

The primary amine of the 2-methanamine group is a nucleophilic center that readily participates in a variety of classical amine reactions. These transformations allow for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships in medicinal chemistry and the development of new materials.

The primary amine of 5,7-Dichlorobenzoxazole-2-methanamine can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out by treating the amine with an acyl chloride, acid anhydride, or sulfonyl chloride in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides and sulfonamides are generally stable compounds. This reactivity is a common feature for 2-aminobenzothiazoles and related heterocycles. nih.gov

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Base | Product |

|---|---|---|

| Acetyl Chloride | Triethylamine | N-((5,7-dichlorobenzoxazol-2-yl)methyl)acetamide |

| Benzoyl Chloride | Pyridine | N-((5,7-dichlorobenzoxazol-2-yl)methyl)benzamide |

| Benzenesulfonyl Chloride | Triethylamine | N-((5,7-dichlorobenzoxazol-2-yl)methyl)benzenesulfonamide |

| Methanesulfonyl Chloride | Diisopropylethylamine | N-((5,7-dichlorobenzoxazol-2-yl)methyl)methanesulfonamide |

The nitrogen atom of the methanamine group can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding a mixture of products. Reductive amination, a two-step process involving condensation with an aldehyde or ketone to form an imine followed by reduction, offers a more controlled method for the synthesis of secondary amines. The choice of reducing agent is critical to avoid reduction of other functional groups. Chiral 2-(aminomethyl)oxazolines have been shown to undergo alkylation at the α-carbon, a reaction that could potentially be applied to this system. rsc.org

Table 2: Alkylation Strategies for the Methanamine Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Direct Alkylation | Methyl Iodide, K₂CO₃ | Secondary/Tertiary Amine Mixture |

| Reductive Amination | Benzaldehyde, then NaBH(OAc)₃ | Secondary Amine |

| Hydrogen-Borrowing Alkylation | Benzyl alcohol, Iridium catalyst | Secondary Amine |

The primary amine is a versatile handle for various coupling and condensation reactions. For instance, it can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. Condensation with β-dicarbonyl compounds can lead to the formation of enaminones, which are useful synthetic intermediates. Furthermore, the amine can participate in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly generate molecular complexity.

Modifications of the Halogenated Benzoxazole (B165842) Ring

The two chlorine atoms on the benzoxazole ring are amenable to modification through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing powerful tools for the elaboration of the heterocyclic core.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be effectively applied to the 5,7-dichloro-benzoxazole scaffold. nih.govrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. The relative reactivity of the C5 and C7 positions can be influenced by steric and electronic factors, potentially allowing for regioselective functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl linkages.

Heck Coupling: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Illustrative) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl-substituted benzoxazole |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Styrenyl-substituted benzoxazole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl-substituted benzoxazole |

Nucleophilic aromatic substitution (SNAr) provides a complementary method for functionalizing the dichlorobenzoxazole ring. masterorganicchemistry.comlibretexts.org In SNAr reactions, a nucleophile replaces a leaving group (in this case, a chloride ion) on the aromatic ring. The rate of SNAr is enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org The benzoxazole ring itself is electron-deficient, which facilitates this type of reaction. The substitution can be regioselective, with the relative reactivity of the C5 and C7 positions being influenced by the electronic effects of the fused oxazole (B20620) ring and the reaction conditions. Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. For dihalogenated heteroarenes, SNAr can be combined with cross-coupling reactions to achieve diverse substitution patterns. nih.gov

Table 4: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reaction Conditions (Illustrative) | Product Type |

|---|---|---|

| Sodium Methoxide | Methanol, heat | Methoxy-substituted benzoxazole |

| Sodium Thiophenoxide | DMF, heat | Phenylthio-substituted benzoxazole |

| Piperidine | DMSO, heat | Piperidinyl-substituted benzoxazole |

Strategies for Selective Monosubstitution versus Disubstitution on the Dichlorinated Aromatic Ring

The dichlorinated benzene (B151609) portion of the molecule is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of both the chlorine atoms and the fused benzoxazole ring system. This allows for the displacement of the chlorine atoms by a variety of nucleophiles, such as amines, thiols, and alkoxides. A key challenge in the derivatization of this scaffold is achieving selective substitution at either the C5 or C7 position.

The regioselectivity of the substitution is influenced by both electronic and steric factors. The C7 position is ortho to the oxazole ring's oxygen atom, while the C5 position is para. Theoretical considerations suggest that nucleophilic attack might be favored at one position over the other, but experimental validation is required for conclusive determination. Control over the reaction conditions is paramount to steer the reaction towards either monosubstitution or disubstitution.

Strategies for controlling substitution include:

Stoichiometry: Utilizing a 1:1 molar ratio of the benzoxazole substrate to the nucleophile is the most fundamental strategy to favor monosubstitution.

Temperature: Lower reaction temperatures decrease the reaction rate and can enhance selectivity, allowing the reaction to be stopped after the first substitution has occurred. Higher temperatures and longer reaction times, conversely, promote disubstitution.

Nucleophile Reactivity: Employing highly reactive nucleophiles or an excess of the nucleophilic agent will drive the reaction towards complete substitution of both chlorine atoms.

Steric Hindrance: Bulky nucleophiles may exhibit a higher preference for the less sterically hindered position on the aromatic ring, providing a potential avenue for regioselective monosubstitution.

The following table summarizes the general strategies for achieving selective substitution on the dichlorinated aromatic ring.

| Desired Product | Key Strategy | Reagent Stoichiometry (Nucleophile:Substrate) | Temperature | Nucleophile Characteristics |

| Monosubstitution | Kinetic Control | ≤ 1:1 | Low to Moderate | Less reactive or sterically hindered |

| Disubstitution | Thermodynamic Control | ≥ 2:1 (Excess) | Moderate to High | Highly reactive and/or small |

Role as a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

This compound serves as a versatile trifunctional building block. The distinct reactivity of the methanamine group compared to the two chloro-substituents allows for orthogonal synthetic strategies. The primary amine can be readily derivatized through reactions like acylation, reductive amination, and condensation, while the chlorine atoms are reserved for C-C or C-heteroatom bond formation via SNAr or cross-coupling reactions. This versatility makes it an attractive starting material for complex molecular architectures.

Preparation of Novel Heterocyclic Systems and Fused Ring Structures

The primary amine of the methanamine side chain is a key functional handle for constructing novel heterocyclic systems. Through condensation reactions with appropriate bifunctional reagents, new rings can be annulated onto the core structure. This approach is analogous to the use of related intermediates, such as 5,7-dichloro-2-hydrazino-1,3-benzoxazole, which is known to be a precursor for fused 1,2,4-triazoles and pyrazoles.

By reacting this compound with various electrophiles, a diverse range of heterocyclic systems can be accessed. For instance, reaction with β-dicarbonyl compounds can lead to the formation of substituted pyrroles or pyridinones. This strategy opens pathways to complex, polycyclic molecules that are of significant interest in medicinal chemistry and materials science.

The table below illustrates potential synthetic pathways to new heterocyclic systems starting from the primary amine.

| Reagent Type | Resulting Heterocyclic System |

| 1,3-Diketones | Substituted Pyrroles |

| β-Ketoesters | Substituted Pyridinones |

| α-Haloketones | Substituted Pyrroles (Hantzsch Synthesis) |

| Isothiocyanates followed by cyclization | Substituted Thiazolidines or other sulfur-containing heterocycles |

Application as a Building Block for Polyfunctionalized Organic Scaffolds

The benzoxazole core is widely regarded as a "privileged scaffold" in medicinal chemistry, as it is a structural motif found in numerous bioactive compounds. nih.govmdpi.com this compound is an exemplary building block for creating polyfunctionalized organic scaffolds due to its three distinct points for diversification.

The ability to selectively address each functional group allows for the systematic construction of complex molecules with tailored properties. For example, the amine can be functionalized first, followed by selective monosubstitution of one chlorine atom, and finally, substitution or coupling at the remaining chlorine position. This stepwise approach enables the precise installation of different functional groups, leading to a library of diverse compounds from a single, advanced intermediate. Such scaffolds are highly valuable in drug discovery programs for probing structure-activity relationships. researchgate.net

A hypothetical synthetic plan for a polyfunctionalized scaffold is outlined below, demonstrating the sequential modification of the molecule's reactive sites.

| Step | Reaction Type | Reagent Example | Functional Group Modified |

| 1 | Amide Coupling | Acetyl Chloride | -CH₂NH₂ → -CH₂NHC(O)CH₃ |

| 2 | Selective SNAr (Monosubstitution) | Sodium Methoxide (1 eq.) | C7-Cl → C7-OCH₃ |

| 3 | SNAr (Disubstitution) | Pyrrolidine (excess) | C5-Cl → C5-N(CH₂)₄ |

This controlled, stepwise functionalization highlights the compound's significant utility in generating molecular diversity for various chemical and biological applications.

Future Directions and Emerging Research Avenues

Development of Novel, Highly Efficient, and Stereoselective Synthetic Routes

Future synthetic research could focus on developing innovative and efficient methods for the preparation of functionalized benzoxazoles. Key areas of interest would include the design of stereoselective syntheses to control the three-dimensional arrangement of atoms, which is often crucial for biological activity. Methodologies that offer high yields, use readily available starting materials, and are environmentally benign will be of significant interest. For instance, the development of catalytic systems that can achieve asymmetric synthesis of chiral benzoxazole (B165842) derivatives would be a major advancement.

Exploration of Advanced Spectroscopic and Structural Techniques for Enhanced Characterization

The precise characterization of novel compounds is fundamental to understanding their chemical properties. Future research will likely involve the application of advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and high-resolution mass spectrometry (HRMS), to unambiguously determine the structure of complex benzoxazole derivatives. Furthermore, single-crystal X-ray diffraction studies would provide definitive information on the solid-state conformation and intermolecular interactions of these molecules.

Expansion of Computational Modeling Capabilities for Predictive Chemical Design

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules before their synthesis. Future research in the area of benzoxazoles could leverage quantum mechanical calculations and molecular dynamics simulations to:

Predict spectroscopic signatures (e.g., NMR and IR spectra).

Elucidate reaction mechanisms and predict the feasibility of new synthetic routes.

Model interactions with biological targets to guide the design of new therapeutic agents.

The development of more accurate and computationally efficient models will be crucial for accelerating the discovery of new benzoxazole-based compounds with desired properties.

Design and Synthesis of Advanced Derivatives for Specific Synthetic Applications

Building upon a core benzoxazole structure, future work could explore the synthesis of a diverse library of derivatives. By systematically modifying the substituents on the benzoxazole ring system, it may be possible to fine-tune the electronic and steric properties of the molecule for specific applications in areas such as:

Catalysis: Designing benzoxazole-containing ligands for transition metal catalysts.

Materials Science: Developing novel organic materials with interesting photophysical or electronic properties.

Medicinal Chemistry: Creating analogs with improved potency, selectivity, and pharmacokinetic profiles. Research into the synthesis of various 5,7-dichloro-1,3-benzoxazole derivatives has already indicated potential in identifying compounds with significant biological activities. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dichlorobenzoxazole-2-methanamine, and how can reaction conditions be systematically optimized?

- Methodology :

- Step 1 : Start with precursor selection (e.g., 2,4-dichlorophenoxyacetic acid hydrazide derivatives) and employ multi-step reactions, such as cyclization or chlorination, as seen in analogous benzoxazole syntheses .

- Step 2 : Optimize solvent systems (e.g., DMSO for reflux) and reaction duration (e.g., 12–18 hours for cyclization) to maximize yield .

- Step 3 : Use factorial design (e.g., varying temperature, catalyst loading, and solvent ratios) to identify critical parameters. For example:

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- Spectroscopy : Combine H/C NMR (for structural elucidation) and IR (to confirm functional groups like -NH₂ and C-Cl) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) for purity assessment, referencing retention times against known benzoxazole derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 231.02 for C₈H₅Cl₂N₂O) .

Q. How can researchers validate the purity of this compound in complex reaction mixtures?

- Methodology :

- Impurity Profiling : Employ LC-MS to detect byproducts (e.g., dichlorinated isomers or unreacted intermediates) using reference standards like those in pharmaceutical impurity databases .

- Quantitative Analysis : Calculate purity via area normalization in HPLC, ensuring ≤0.1% for critical impurities per ICH guidelines .

Advanced Research Questions

Q. What computational tools can predict the reactivity and stability of this compound in novel synthetic pathways?

- Methodology :

- Density Functional Theory (DFT) : Model reaction pathways (e.g., chlorination energetics) using Gaussian or COMSOL Multiphysics to predict activation barriers and intermediates .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, comparing polar aprotic (e.g., DMF) vs. non-polar solvents .

Q. How can contradictory data in spectral or biological activity studies be resolved?

- Methodology :

- Multi-Method Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlaps .

- Statistical Analysis : Apply ANOVA to identify outliers in biological assays (e.g., IC₅₀ variations) and control for batch-to-batch variability .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining yield and purity?

- Methodology :

- Reactor Design : Transition from batch to flow chemistry using membrane separation technologies (e.g., continuous stirred-tank reactors) to enhance mixing and heat transfer .

- Process Control : Implement real-time PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor reaction progress .

Q. How can impurity formation mechanisms be elucidated during synthesis?

- Methodology :

- Isolation and Characterization : Use preparative TLC/HPLC to isolate impurities, followed by HRMS and NMR for structural identification .

- Mechanistic Studies : Probe reaction pathways via isotopic labeling (e.g., C in benzoxazole rings) to track chlorine substitution patterns .

Tables for Key Findings

Table 1 : Optimal Reaction Conditions for Benzoxazole Derivatives (Adapted from )

| Parameter | Optimal Range | Impact on Outcome |

|---|---|---|

| Reflux Temperature | 100–110°C | Maximizes cyclization |

| Chlorinating Agent | PCl₅ (0.3 eq) | Minimizes byproducts |

| Solvent | DMSO | Enhances solubility |

Table 2 : Analytical Parameters for Purity Assessment (Based on )

| Technique | Column/Detector | Key Metrics |

|---|---|---|

| HPLC | C18, UV 254 nm | Retention time = 8.2 min |

| HRMS | ESI+ | m/z 231.02 (Δ < 2 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.